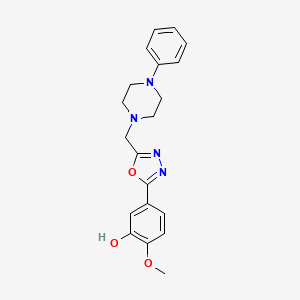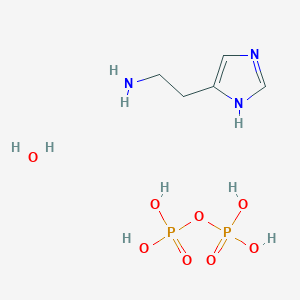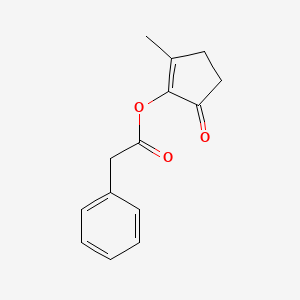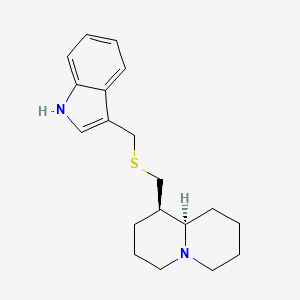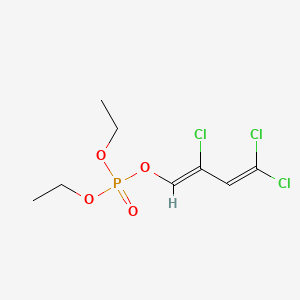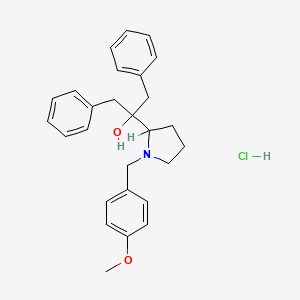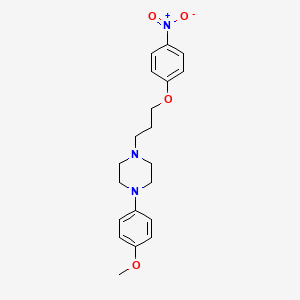
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxyphenyl group and a 3-(4-nitrophenoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of piperazine with 4-methoxyphenyl chloride to form 1-(4-methoxyphenyl)piperazine.
Ether Formation: The next step involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-chloropropyl-4-nitrophenyl ether under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or methoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple piperazine derivative with similar structural features but lacking the methoxyphenyl and nitrophenoxypropyl groups.
1-(4-Methoxyphenyl)piperazine: Similar to the target compound but without the nitrophenoxypropyl group.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Similar to the target compound but without the methoxyphenyl group.
Uniqueness
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the presence of both the methoxyphenyl and nitrophenoxypropyl groups, which confer specific chemical and biological properties. These substituents may enhance the compound’s reactivity and potential biological activity compared to simpler piperazine derivatives.
Properties
CAS No. |
84344-57-0 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-3-17(4-8-19)22-14-12-21(13-15-22)11-2-16-27-20-9-5-18(6-10-20)23(24)25/h3-10H,2,11-16H2,1H3 |
InChI Key |
LDDREPMFPDQYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


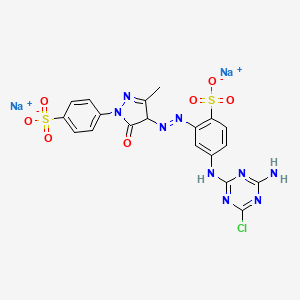
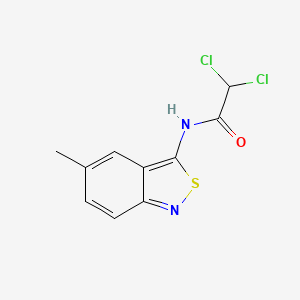
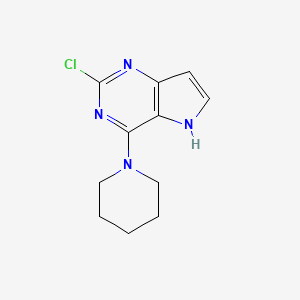
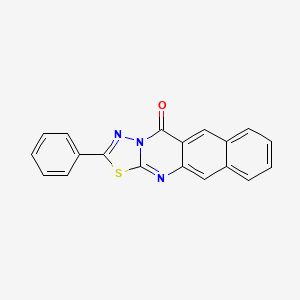
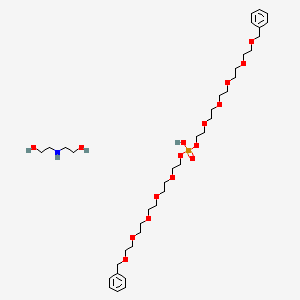

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
